2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)sulfanyl-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS/c1-24-20-13-7-8-14-21(20)25-22-18(16-9-3-2-4-10-16)15-17-11-5-6-12-19(17)23-22/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXBNDSJVPSYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline typically involves the reaction of 2-chloro-3-phenylquinoline with 2-methoxythiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Antiviral Applications
Quinoline derivatives have been extensively studied for their antiviral properties. Research indicates that compounds within this family exhibit significant activity against a range of viral infections, including but not limited to the Zika virus, enteroviruses, herpes viruses, and human immunodeficiency virus (HIV) . The mechanism of action typically involves interference with viral replication processes.
Key Findings:
- Quinoline scaffolds have been shown to inhibit viral entry and replication.
- Synthetic strategies for developing these compounds include the Skraup reaction and Combes reaction, which facilitate the formation of various quinoline derivatives with enhanced antiviral activity .
Anticancer Properties
The anticancer potential of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline has been highlighted in several studies. This compound exhibits cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The biological activity is often linked to the presence of specific functional groups that enhance interaction with cellular targets involved in cancer progression .
Case Studies:
- A study demonstrated that derivatives of quinoline showed significant growth inhibition in melanoma cells and breast cancer lines. The most active compounds were compared to standard chemotherapeutics like cisplatin and doxorubicin, showing comparable efficacy .
- The structural modifications on the quinoline scaffold can lead to variations in activity, emphasizing the importance of chemical design in developing effective anticancer agents.
Antibacterial Activity
In addition to antiviral and anticancer properties, this compound has also been investigated for its antibacterial effects. Compounds derived from this scaffold have shown activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Research Insights:
- The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
- Studies have indicated that certain modifications to the quinoline structure can enhance antibacterial potency while minimizing toxicity to human cells .
Synthesis and Structural Optimization
The synthesis of this compound can be achieved through various chemical reactions that allow for structural optimization. This includes:
- Rh(III)-catalyzed reactions: These methods enable the formation of complex structures with high efficiency and selectivity .
- Sulfonamide derivatives: Modifications involving sulfonamide groups have been shown to enhance biological activity across different applications .
Synthesis Overview:
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Skraup Reaction | Formation of quinoline derivatives | 70-90 |
| Rh(III)-catalyzed Dimerization | Efficient synthesis under aerobic conditions | 85 |
| Sulfonation Reactions | Introduction of sulfonamide groups for enhanced activity | 75 |
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula (C22H16N2OS).
- Sulfanyl Group Position : The 2-(2-methoxyphenyl)sulfanyl group in the target compound differs from 3-(4-methoxyphenyl)sulfanyl in , which may alter steric interactions in enzyme binding pockets.
- Amino vs.
Data Table: Key Comparative Properties
Biological Activity
The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is a member of the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core with a methoxyphenyl sulfanyl substituent, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities. The specific compound in focus has been investigated for its potential as:
- Antimicrobial Agent : Exhibiting activity against various bacterial strains.
- Anticancer Properties : Showing promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Potentially reducing inflammation through modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties. A notable study involved its effects on human cancer cell lines, with results displayed in the following table:
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through its effect on nitric oxide production in RAW 264.7 macrophages. The findings are summarized below:
The results indicate that treatment with this compound significantly reduces nitric oxide production compared to the control, suggesting its role in mitigating inflammatory responses.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested the efficacy of this compound in combination with standard chemotherapy. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone, highlighting its potential as an adjunct therapy.
- Case Study on Antimicrobial Resistance : Research demonstrated that this compound could enhance the effectiveness of conventional antibiotics against resistant strains of bacteria, presenting a promising avenue for overcoming antimicrobial resistance.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 3-phenylquinoline precursors with 2-methoxyphenylthiol derivatives under controlled pH and temperature. Optimizing solvent polarity (e.g., DMF or THF) and using catalysts like K₂CO₃ can enhance yields. Purification via column chromatography with hexane/ethyl acetate gradients is critical for isolating the product .
- Key Considerations : Monitor reaction progress using TLC, and ensure anhydrous conditions to prevent oxidation of the sulfanyl group.
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃), sulfanyl-linked protons (δ ~4.5–5.5 ppm), and quinoline aromatic protons (δ ~7.2–8.5 ppm). Compare with literature data for analogous quinolines .
- IR Spectroscopy : Confirm the presence of C-S (600–700 cm⁻¹) and C-O (1250 cm⁻¹) bonds.
- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can structural contradictions in NMR data during derivative synthesis be resolved?
- Methodology : If unexpected peaks arise (e.g., due to rotamers or impurities), employ:
- Variable Temperature NMR : To identify dynamic rotational barriers around the sulfanyl group.
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm connectivity .
Q. What strategies improve 5-HT2 receptor antagonism in quinoline derivatives?
- Structure-Activity Relationship (SAR) :
- 3-Substitution : Aromatic groups (e.g., phenyl) enhance affinity, as shown in 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline (Ki = 12 nM for 5-HT2).
- Sulfanyl Linker : Replace with methylene or ether groups to assess steric/electronic effects.
- In Vivo Testing : Use 5-hydroxytryptophan-induced head twitch assays in mice and fenfluramine-induced hyperthermia in rats to validate antagonism .
Q. How can computational modeling predict bioactivity and metabolic stability of quinoline derivatives?
- Methodology :
- Docking Studies (AutoDock Vina) : Screen against 5-HT2 receptor crystal structures (PDB: 6A93) to prioritize synthetic targets.
- ADMET Prediction (SwissADME) : Assess logP, bioavailability, and CYP450 interactions. Derivatives with logP < 5 and low polar surface area (<140 Ų) show improved metabolic stability .
Experimental Design & Data Analysis
Q. What are common pitfalls in crystallographic refinement of sulfanyl-substituted quinolines?
- Methodology :
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve sulfur electron density.
- SHELX Workflow : Refine anisotropic displacement parameters for sulfur and oxygen atoms. Validate with R-factor convergence (<5%) and CheckCIF/PLATON alerts .
Q. How to design in vivo experiments for evaluating 5-HT receptor antagonism?
- Methodology :
- Dose Optimization : Conduct dose-response studies (1–50 mg/kg, i.p.) in mice to determine ED₅₀ for head twitch inhibition.
- Control Groups : Include vehicle (DMSO/saline) and reference antagonists (e.g., ketanserin).
- Data Analysis : Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report p-values and effect sizes .
Data Contradiction & Troubleshooting
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Methodology :
- Re-evaluate Force Fields : Adjust partial charges in docking simulations for sulfanyl groups.
- Off-Target Screening : Test against related receptors (e.g., 5-HT1A) via radioligand binding assays.
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites that may alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
